1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide
Overview
Description
1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carbamoyl group, and a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Carbamoyl Group: This step involves the reaction of the intermediate with 2,3-dimethylphenyl isocyanate under controlled conditions.
Attachment of the Methoxyphenyl Group: This is typically done through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with N-propylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-methylpyrrolidine-3-carboxamide
- 1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-ethylpyrrolidine-3-carboxamide
Uniqueness
1-(4-{[(2,3-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxo-N-propylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-4-12-25-24(30)18-13-23(29)27(14-18)19-8-10-20(11-9-19)31-15-22(28)26-21-7-5-6-16(2)17(21)3/h5-11,18H,4,12-15H2,1-3H3,(H,25,30)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUQZDSQUDAZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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